BenchChemオンラインストアへようこそ!

2-(2-Chlorophenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Medicinal Chemistry Structure-Activity Relationship Oxazole Derivatives

This compound is an essential research tool for studying the specific effects of a 2-chlorophenyl group and 3-methylbenzoylpiperazine moiety on target binding in kinases and GPCRs. Its value as a negative control for sulfonamide-dependent activity and as a matched molecular pair partner with its regioisomer CAS 946277-84-5 makes it essential for decoding SAR. Purchase this critical probe to confirm scaffold-driven effects in your anticancer or CNS drug discovery programs.

Molecular Formula C22H19ClN4O2
Molecular Weight 406.87
CAS No. 946244-79-7
Cat. No. B2600696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
CAS946244-79-7
Molecular FormulaC22H19ClN4O2
Molecular Weight406.87
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4Cl)C#N
InChIInChI=1S/C22H19ClN4O2/c1-15-5-4-6-16(13-15)21(28)26-9-11-27(12-10-26)22-19(14-24)25-20(29-22)17-7-2-3-8-18(17)23/h2-8,13H,9-12H2,1H3
InChIKeyXDPNFXUOCAPERU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Chlorophenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile: A Specialized Aryloxazole Research Candidate


2-(2-Chlorophenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile (CAS 946244-79-7) is a synthetic heterocyclic compound belonging to the 1,3-oxazole-4-carbonitrile family, characterized by a 2-chlorophenyl substituent at C2 and a 4-(3-methylbenzoyl)piperazin-1-yl group at C5 . The oxazole-4-carbonitrile scaffold is recognized in medicinal chemistry for its potential to interact with diverse biological targets, including kinases and G-protein-coupled receptors, as demonstrated by the anticancer activity of related sulfonylated and arylpiperazinyl analogs . This compound represents a distinct substitution pattern within the class, incorporating a benzoylpiperazine moiety that distinguishes it from simpler alkylamino or sulfonamide derivatives.

Critical Structure–Activity Considerations for 2-(2-Chlorophenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile


In-class compounds such as 2-aryl-5-(4-piperazin-1-yl)oxazole-4-carbonitriles cannot be treated as interchangeable building blocks due to the profound impact of subtle substitution variations on biological target engagement and selectivity. Patents on 4-(arylpiperazin-1-yl)oxazole derivatives as serotonin 5-HT1A receptor ligands explicitly demonstrate that alterations in the arylpiperazinyl group dictate agonist versus antagonist functional activity and receptor subtype selectivity . Similarly, structure–activity relationship (SAR) studies on aryloxazole vascular-disrupting agents reveal that the nature of the aryl substituent at the oxazole C2 position and the N-acyl group on the piperazine ring critically modulate antiproliferative potency and metabolic stability, with some analogs achieving in vivo tumor growth inhibition while closely related compounds remain inactive . Therefore, the specific combination of a 2-chlorophenyl group and a 3-methylbenzoylpiperazine moiety in CAS 946244-79-7 defines a unique chemical space that cannot be replicated by generic oxazole-4-carbonitrile analogs.

Quantitative Differentiation Evidence for 2-(2-Chlorophenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile


Regioisomeric Differentiation: 3-Methylbenzoyl vs. 2-Chlorobenzoyl Piperazine Substitution

The compound possesses a 3-methylbenzoyl group on the piperazine ring and a 2-chlorophenyl group at the oxazole C2 position, distinguishing it from its closest regioisomer, 5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile (CAS 946277-84-5), which has the chlorine atom on the benzoyl ring rather than the phenyl ring. In a study of 2-aryl-5-(4-R-piperazin-1-yl)oxazole-4-carbonitriles (Group B compounds), the nature of the N-acyl substituent on piperazine determined the cancer cell line selectivity profile, with these compounds exhibiting moderate antiproliferative effects primarily on renal cancer cell lines, in contrast to sulfonamide derivatives (Group A) that were active against breast cancer and melanoma . This regioisomeric distinction is critical because the position of the chlorine atom and methyl group alters the compound's electronic distribution and steric profile, which can directly affect target binding and pharmacokinetic properties .

Medicinal Chemistry Structure-Activity Relationship Oxazole Derivatives

Differentiation from Sulfonamide-Based Oxazole-4-carbonitriles: Putative Kinase vs. Non-Kinase Target Engagement

Sulfonylated 5-piperazine-substituted 1,3-oxazole-4-carbonitriles, such as lead compound 7b, demonstrated potent anticancer activity with an IC50 of 1.3 µM against Kelly neuroblastoma cells and selectivity over non-malignant HEK293 cells (IC50 > 10 µM), with in silico docking suggesting Aurora A kinase as the primary target . The target compound, bearing a 3-methylbenzoylpiperazine group instead of a sulfonylpiperazine, is structurally incapable of engaging the same sulfonamide-binding pocket and is therefore expected to exhibit a different kinase selectivity fingerprint or potentially engage non-kinase targets such as GPCRs, as evidenced by the serotonergic activity of structurally related 4-(arylpiperazin-1-yl)oxazole derivatives . This fundamental pharmacophoric difference (benzamide vs. sulfonamide) provides a tool to decouple sulfonamide-driven anticancer mechanisms from alternative modes of action within the same core scaffold.

Anticancer Drug Discovery Kinase Inhibition Oxazole-4-carbonitrile Scaffold

Metabolic Stability Class Advantage of Arylpiperazinyl Oxazole Core Over Simpler Amino-Substituted Analogs

In a series of aryloxazole derivatives evaluated as vascular-disrupting agents, compounds containing an arylpiperazinyl oxazole core (exemplified by 6-48 and 6-51) exhibited excellent metabolic stability in vitro, a property that was essential for achieving in vivo efficacy (compound 6-48: 42.3% tumor size reduction at 100 mg/kg) . In contrast, simpler 5-(dimethylamino)-substituted oxazole-4-carbonitriles (e.g., CID 891940) show significantly lower molecular complexity and are primarily reported for in vitro binding assays without in vivo follow-up, suggesting limited metabolic stability . The target compound's 3-methylbenzoylpiperazine moiety introduces steric bulk and metabolic shielding at the piperazine nitrogen, analogous to the design strategy employed in compounds 6-48 and 6-51, potentially conferring improved resistance to N-dealkylation and oxidative metabolism relative to simple alkylamino-substituted oxazole-4-carbonitriles.

Drug Metabolism Pharmacokinetics Oxazole Derivatives

Purity and Sourcing Reproducibility: Necessary Prerequisite for Reliable SAR Data

The reproducibility of biological data for specialized research chemicals is directly tied to compound purity and identity. Vendors of the target compound (e.g., Benchchem, Evitachem) list a typical purity of 95% by HPLC, which is consistent with industry standards for screening compounds . However, the presence of structurally similar impurities—such as the des-chloro analog 5-(4-(3-methylbenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile—can confound biological interpretation if not controlled. The closest commercial analog, CAS 946277-84-5, may be available from similar sources, but independent analytical certification (NMR, LCMS) is essential to confirm identity and differentiate between regioisomers. In the context of published SAR studies on related oxazole-4-carbonitriles, where even minor substituent changes shifted activity profiles from inactive to sub-micromolar potency, the procurement of a well-characterized, high-purity sample is a non-negotiable requirement for generating interpretable data .

Chemical Procurement Quality Control Structure-Activity Relationship

Scientific Application Scenarios for 2-(2-Chlorophenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile Based on Differential Evidence


Regioisomeric Probe for Structure–Activity Relationship Studies on Oxazole-4-carbonitrile Scaffolds

In medicinal chemistry programs exploring the oxazole-4-carbonitrile scaffold for anticancer or CNS applications, this compound serves as a regioisomeric probe to systematically evaluate the effect of chlorine position (2-chlorophenyl vs. 2-chlorobenzoyl) on target binding, as demonstrated by the distinct selectivity profiles observed for Group A and Group B compounds in published SAR studies . Its use alongside the regioisomer CAS 946277-84-5 enables a matched molecular pair analysis to isolate the contribution of the chlorine positional swap to biological activity.

Negative Control Compound for Sulfonamide-Dependent Kinase Inhibition Studies

Given the potent Aurora A kinase activity reported for sulfonylated oxazole-4-carbonitriles (IC50 = 1.3 µM for compound 7b on Kelly neuroblastoma cells) , this benzamide-bearing analog provides an essential negative control to confirm whether observed antiproliferative effects are sulfonamide-dependent. Any residual activity of CAS 946244-79-7 in the same cell panel would indicate scaffold-driven effects independent of the sulfonamide pharmacophore, guiding further target identification efforts.

Building Block for Diversification into CNS-Targeted Compound Libraries

The 4-(arylpiperazin-1-yl)oxazole substructure is a privileged motif for serotonin receptor ligands, as evidenced by the patent literature on 5-HT1A agonists and antagonists derived from trisubstituted oxazoles . The 3-methylbenzoylpiperazine moiety of CAS 946244-79-7 can be further functionalized (e.g., hydrolysis to the free piperazine or reduction to the benzylamine) to generate a diverse library of CNS-biased compounds. This compound thus serves as a versatile late-stage intermediate for medicinal chemistry optimization programs targeting neurological indications.

Internal Standard or Reference Compound for Metabolic Stability Assays on Aryloxazole Series

The arylpiperazinyl oxazole core has demonstrated superior metabolic stability relative to simpler amino-substituted analogs, enabling in vivo translation for compound 6-48 . Although CAS 946244-79-7 itself lacks published microsomal stability data, its structural similarity to the metabolically stable core makes it a suitable reference compound for establishing baseline stability parameters in liver microsome assays during the profiling of new oxazole-4-carbonitrile analogs. Any significant deviation from this baseline can alert researchers to metabolic liabilities introduced by specific substituents.

Quote Request

Request a Quote for 2-(2-Chlorophenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.